molecular formula C15H10N2S2 B155707 Benzothiazole, 2,2'-methylenebis- CAS No. 1945-78-4

Benzothiazole, 2,2'-methylenebis-

Cat. No. B155707
CAS RN: 1945-78-4
M. Wt: 282.4 g/mol
InChI Key: ZRXNLCFJIKBZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Facile Synthesis of 2-Methylenebenzothiazoles

The synthesis of 2-methylenebenzothiazoles has been made more accessible through a method that involves the coupling of benzothiazole salts with 4-hydroxycoumarins. This process is noteworthy for its simplicity and practicality, as it operates under mechanochemical conditions without the need for catalysts or solvents. The resulting products not only form a C=C double bond but also exhibit strong luminescence and aggregation-induced emission (AIE) properties. These characteristics suggest that 2-methylenebenzothiazoles could be promising candidates for use as fluorescent materials .

Synthesis Analysis

The synthesis method described for 2-methylenebenzothiazoles is significant due to its broad substrate range and functional compatibility. The mechanochemical approach adopted in this synthesis is particularly advantageous as it negates the need for solvents, which aligns with the principles of green chemistry. The formation of the C=C double bond is a critical step in the synthesis, leading to the luminescent properties of the products .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-methylenebenzothiazoles is not detailed in the provided data, the mention of a C=C double bond formation and luminescent properties indicates a conjugated system that may contribute to the fluorescence observed. The aggregation-induced emission (AIE) properties further suggest a unique molecular arrangement that prevents non-radiative decay pathways when the molecules aggregate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-methylenebenzothiazoles are characterized by the coupling of benzothiazole salts with 4-hydroxycoumarins. This reaction proceeds through a mechanochemical pathway, which is a form of solid-state chemistry that can induce reactions through grinding or milling, without the need for a liquid solvent or a catalyst. The absence of solvents and catalysts not only simplifies the reaction process but also makes it more environmentally friendly .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylenebenzothiazoles, as mentioned, include strong luminescence and AIE properties. These properties are significant for materials that are intended for use in fluorescent applications. The strong luminescence implies a high quantum yield, while the AIE properties indicate that the fluorescence is enhanced upon aggregation, which is contrary to the typical behavior of fluorescent molecules. This unusual property can be particularly useful in the development of new materials for optical and electronic applications .

Scientific Research Applications

Antitumor Applications

Benzothiazoles, specifically 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties, with the development of a prodrug, Phortress, which entered Phase 1 trials in 2004. This class of compounds exhibits selective uptake into sensitive cells, followed by binding and translocation into the nucleus, leading to the formation of extensive DNA adducts and resultant cell death. Advances in understanding the mechanism of action have played a crucial role in drug development, including the synthesis of fluorinated analogs and water-soluble prodrug designs for parenteral administration (Bradshaw & Westwell, 2004).

Diverse Biological Activities

Benzothiazoles and their derivatives represent a significant class of compounds with a wide spectrum of biological activities. They have been associated with antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, and other pharmacological properties. This has encouraged the synthesis of novel therapeutic agents incorporating the benzothiazole ring system (Sharma et al., 2013).

CNS-Targeted Drugs

Benzothiazole analogs are also biologically active in the central nervous system (CNS). Some approved drugs containing a benzothiazole moiety are used in the treatment of various neurological disorders. New benzothiazole molecules are being evaluated for therapeutic drug candidates for the treatment of epilepsy and neurodegenerative diseases like Alzheimer's, Huntington's disease, and amyotrophic lateral sclerosis (Hroch et al., 2015).

Environmental Considerations

Benzothiazoles, derived from fungicides in tannery wastewater, show limited biodegradability and potential toxicity, raising concerns for aquatic environments. These compounds are not completely removable by biological wastewater treatment, highlighting the importance of understanding their environmental impact (Reemtsma et al., 1995).

Safety And Hazards

When handling “Benzothiazole, 2,2’-methylenebis-”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNLCFJIKBZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062082
Record name Benzothiazole, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2,2'-methylenebis-

CAS RN

1945-78-4
Record name 2,2′-Methylenebis[benzothiazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1945-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2,2'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2,2'-methylenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenedibenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask were added 50 g polyphosphoric acid. After heating to 70 C under nitrogen, a mixture of 3.13 g 2-aminothiophenol and 1.3 g malonic acid was added. The reaction mixture was heated to 135 C for 1 hour, then 145 C for 1 hour. After cooling to 70 C, the mixture was poured into 100 ml water. The slurry was cooled to 22 C, filtered and the solid was washed with water. The solid was added to 50 ml ethanol and basified with aqueous ammonium hydroxide. After cooling to 5 C, the solid was filtered and washed with water. The solid was dissolved in 14 ml hot ethanol and 7 ml water was added and the solution was cooled to 5 C. Following filtration, the white solid was washed with 50% ethanol and dried, leaving 1.1 g.
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To produce the above compound, in a two-neck 100 ml round bottom flask with a condenser and a stir bar, malononitrile (2.64 g, 40 mmol) was dissolved in absolute ethanol (40 ml). 2-amino thiophenol (log, 80 mmol) was slowly added to this solution under stirring. Under a nitrogen blanket, the reaction mixture was heated and refluxed for six hours. After cooling, the flask was refrigerated overnight. Pale green crystals of bis(2-benzothiazolyl) methane that formed were recovered, following vacuum filtration, washing with hexane and drying (yield: 82%). 2.82 g (10 mmol) of the bis(2-benzothiazolyl) methane was dissolved in chloroform (50 ml) in an erlenmeyer flask. Hydrobromic acid (10 mmol) in glacial acetic acid was added dropwise with gentle stirring. A canary yellow precipitate formed within minutes, causing thickening of the reaction mixture. Stirring was continued for one hour at room temperature. A fine yellow powder was recovered, following filtration and washing with ether. The yield was quantitative and the bis(2-benzothiazolyl) methane monohydrobromide product was sufficiently pure to be used in the next step.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazole, 2,2'-methylenebis-
Reactant of Route 2
Reactant of Route 2
Benzothiazole, 2,2'-methylenebis-
Reactant of Route 3
Reactant of Route 3
Benzothiazole, 2,2'-methylenebis-
Reactant of Route 4
Reactant of Route 4
Benzothiazole, 2,2'-methylenebis-
Reactant of Route 5
Reactant of Route 5
Benzothiazole, 2,2'-methylenebis-
Reactant of Route 6
Reactant of Route 6
Benzothiazole, 2,2'-methylenebis-

Citations

For This Compound
1
Citations
N Mali, P Auersperger - Water Resources Management, 2015 - books.google.com
The anthropogenic organic pollutants have been recognized as one of the important factors in environmental pollution. Strict legislation concerning the quality of drinking water in the …
Number of citations: 7 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.